![molecular formula C12H21Br B13582990 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[221]heptane is an organic compound with the molecular formula C12H21Br It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with brominated reagents. One common method includes the bromination of 2,2-dimethylpropylbicyclo[2.2.1]heptane under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic interactions, while the bicyclo[2.2.1]heptane core provides structural rigidity, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Bromobicyclo[2.2.1]heptane
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromo group and the 2,2-dimethylpropyl substituent, which confer distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives .
属性
分子式 |
C12H21Br |
|---|---|
分子量 |
245.20 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21Br/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8H2,1-2H3 |
InChI 键 |
XUQFSOBDSHIENO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CC2CCC1C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


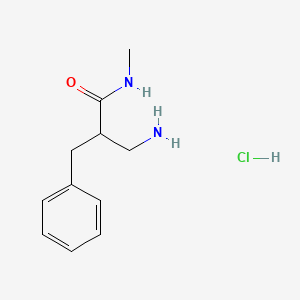
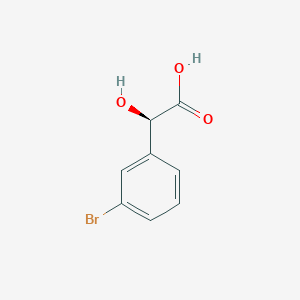
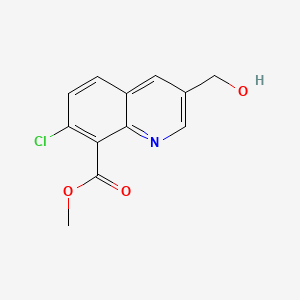
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
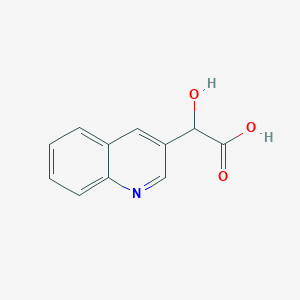
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
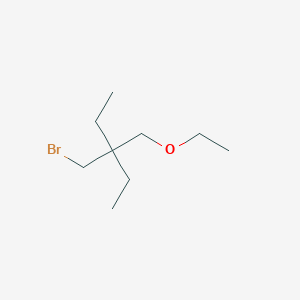
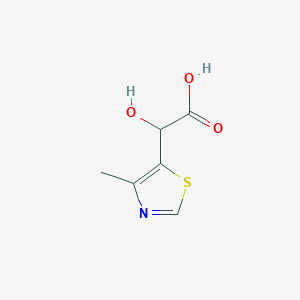
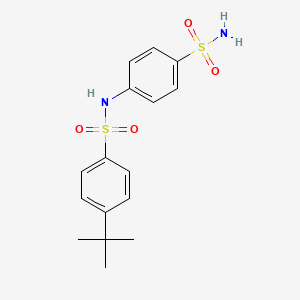
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
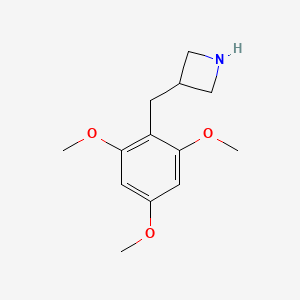
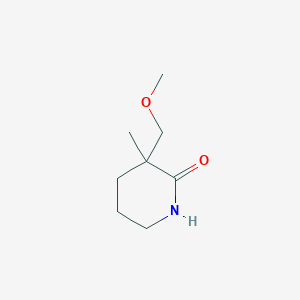
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

